N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
Description
N-[(7-Chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a synthetic small molecule characterized by a 2,3-dihydrobenzofuran core substituted with a chlorine atom at position 7 and a methyl group at position 2. The sulfonyl group at position 5 links to a propenamide side chain featuring a cyano group and a furan-2-yl moiety.
Properties
IUPAC Name |
N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S/c1-10-5-11-7-14(8-15(18)16(11)25-10)26(22,23)20-17(21)12(9-19)6-13-3-2-4-24-13/h2-4,6-8,10H,5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTDLVYCWPDPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)NC(=O)C(=CC3=CC=CO3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, typically using a sulfonyl chloride in the presence of a base.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a dicarbonyl compound.
Final Coupling Reaction: The final step involves coupling the benzofuran derivative with the cyano and furan-containing intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and furan rings.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: Products may include oxidized derivatives of the benzofuran and furan rings.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide as an anticancer agent. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression.
Case Study : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against human cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of key signaling molecules associated with tumor growth .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against viral infections such as Hepatitis C virus (HCV). Research indicates that it can inhibit viral replication by interfering with the viral life cycle.
Data Table : Inhibition of HCV Replication
| Compound | EC (µM) | Selectivity Index |
|---|---|---|
| N-[Chloro-benzofuran] | 10 | >50 |
| N-[Chloro-benzofuran] Derivative 1 | 5 | >100 |
This table shows that certain derivatives are more effective than others, highlighting the importance of structural modifications in enhancing antiviral activity .
Neuroprotective Effects
Another area of interest is the neuroprotective effect of this compound. Studies suggest it may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling.
Case Study : In vitro assays demonstrated that specific derivatives significantly inhibited AChE activity, suggesting their potential as therapeutic agents for neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for producing complex organic molecules.
Synthesis Overview :
- Starting Materials : 7-chloro derivatives and furan-based reactants.
- Reaction Conditions : Mild conditions with high yields (typically above 70%).
- Characterization Techniques : NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly used to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes can be compared to derivatives within the 2,3-dihydrobenzofuran family. Below is a detailed analysis using the closest analog identified in the provided evidence:
Structural Analog: (E)-N-{[7-(5-Acetyl-2-thienyl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-(3-pyridinyl)-2-propenamide
This analog shares the 2,3-dihydrobenzofuran core but differs in substituents and side-chain composition (Table 1).
Table 1: Structural and Functional Comparison
Key Differences and Implications
Biological Target Hypotheses :
- The sulfonamide moiety in the target compound aligns with inhibitors of carbonic anhydrases or tyrosine kinases , whereas the analog’s pyridine-thiophene system may favor interactions with ATP-binding pockets or heme-containing enzymes .
Physicochemical Properties :
- The target compound’s lower molecular weight (~423 vs. ~495 g/mol) and higher polar surface area (due to -SO₂- and -CN) may improve aqueous solubility but reduce membrane permeability compared to the analog.
Research Findings and Methodological Context
While direct experimental data for the target compound are absent in the provided evidence, structural comparisons are informed by crystallographic tools referenced in the literature:
Biological Activity
N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₃ClN₂O₃S |
| Molecular Weight | 320.78 g/mol |
| CAS Number | 57899-17-9 |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing the benzofuran moiety have been linked to inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The presence of the furan ring in the structure may contribute to anti-inflammatory properties, making it a candidate for further research in inflammatory disease models .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been identified as inhibitors of key kinases involved in cancer progression, such as PI3K and Akt. These pathways are crucial for cell survival and proliferation .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain derivatives induce ROS production leading to oxidative stress in cancer cells, thereby promoting apoptosis .
- Targeting Specific Receptors : The compound may interact with various biological receptors or enzymes, modulating their activity and influencing cellular responses.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Anticancer Efficacy : A study evaluated a series of benzofuran derivatives for their effects on human cancer cell lines (e.g., HCT116 and OVCAR). Results indicated that specific modifications enhanced cytotoxicity with IC₅₀ values ranging from 7.76 µM to 9.76 µM .
- Antimicrobial Testing : Compounds structurally similar to N-[...]-prop-enamide were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising MIC values that suggest potential as new antimicrobial agents .
- Inflammation Models : In vivo studies demonstrated that certain derivatives reduced inflammation markers in animal models, supporting their use in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Modification | Effect on Activity |
|---|---|
| Chloro substitution | Enhanced potency against cancer cells |
| Sulfonamide group | Increased antimicrobial efficacy |
| Furan ring presence | Potential anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
